
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Descripción general
Descripción
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C17H27BN2O6S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H27BN2O6S
- Molecular Weight : 370.42 g/mol
- CAS Number : 91759180
The structure features a boronic acid moiety, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug development.
Antitumor Activity
Research has indicated that boronic acids can exhibit antitumor properties by acting as proteasome inhibitors. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Proteasome Activity : Boronic acids can bind to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cell death.
- Synergistic Effects with Other Agents : In vitro studies have demonstrated that this compound can enhance the efficacy of existing chemotherapeutics, such as doxorubicin, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications to the piperazine ring and sulfonyl group can significantly impact the compound's efficacy:
- Piperazine Substituents : Variations in substituents on the piperazine ring can lead to enhanced binding affinity for target proteins.
- Boronic Acid Modifications : Alterations to the boron atom's substituents have been linked to improved selectivity towards specific enzymes involved in cancer progression .
Case Studies
- Breast Cancer Treatment : A study evaluated the effectiveness of this compound combined with doxorubicin in MCF-7 and MDA-MB-231 cell lines. Results indicated a significant reduction in cell viability compared to doxorubicin alone, highlighting its potential as a combination therapy .
- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain indicators, supporting its use as an anti-inflammatory agent .
Data Tables
Property | Value |
---|---|
Molecular Formula | C17H27BN2O6S |
Molecular Weight | 370.42 g/mol |
CAS Number | 91759180 |
Antitumor Activity | Yes |
Anti-inflammatory Activity | Yes |
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with serine and cysteine residues in enzymes, making them potent enzyme inhibitors. This property is particularly valuable in the development of pharmaceuticals targeting proteases involved in various diseases, including cancer and viral infections like HIV . The compound's sulfonamide group enhances its binding affinity and specificity towards target enzymes.
Anticancer Research
Research indicates that boronic acid derivatives can inhibit the activity of proteasomes, which play a crucial role in regulating protein degradation pathways involved in cancer cell survival. The incorporation of the piperazine moiety may enhance selectivity towards specific cancer types, potentially leading to the development of targeted therapies .
Drug Development
The compound serves as a scaffold for synthesizing new drug candidates. For instance, modifications to the boronic acid structure can yield compounds with improved pharmacological properties or reduced toxicity profiles. The tert-butoxycarbonyl protecting group allows for further functionalization without compromising the integrity of the piperazine ring .
Case Studies
Q & A
Q. What are the established synthetic routes for preparing (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid?
Level: Basic
Answer:
The synthesis typically involves sequential functionalization:
Sulfonylation : Introduce the piperazine sulfonyl moiety by reacting a tert-butoxycarbonyl (Boc)-protected piperazine with a sulfonyl chloride derivative.
Boronation : Install the boronic acid group via Miyaura borylation or palladium-catalyzed cross-coupling using bis(pinacolato)diboron (B₂Pin₂).
Protection/Deprotection : Maintain the Boc group during reactions to prevent undesired side reactions. Purification via column chromatography or recrystallization ensures high purity .
Multicomponent reactions (MCRs) like the Ugi-4CR or Petasis-Borono Mannich reaction may also incorporate boronic acid intermediates, leveraging high-throughput strategies for combinatorial libraries .
Q. How can researchers assess the purity and structural integrity of this compound?
Level: Basic
Answer:
- HPLC/MS : Quantify purity and detect impurities using reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) verify regiochemistry, Boc-group integrity, and boronic acid proton signals (~7–10 ppm for B-OH) .
- Elemental Analysis : Validate empirical formula, particularly for boron content, which may deviate due to hydration .
Q. What factors influence the stability of this boronic acid under experimental conditions?
Level: Advanced
Answer:
- Oxidation Sensitivity : Boronic acids oxidize to boroxines; store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DMSO) .
- pH-Dependent Hydrolysis : Under physiological conditions (pH 7.4), reversible esterification with diols (e.g., saccharides) may occur, altering reactivity. Buffered solutions at pH <6 minimize hydrolysis .
- Thermal Stability : Degradation pathways (e.g., Boc cleavage above 100°C) require monitoring via TGA/DSC .
Q. How does the Boc-protected piperazine sulfonyl group affect reactivity in cross-coupling reactions?
Level: Advanced
Answer:
The Boc group:
- Electron-Withdrawing Effect : Enhances sulfonyl group stability, reducing nucleophilic attack during Suzuki-Miyaura couplings.
- Steric Shielding : Protects the piperazine nitrogen, preventing unwanted coordination with Pd catalysts. Post-coupling Boc deprotection (e.g., TFA/CH₂Cl₂) yields free amines for further functionalization .
Comparative studies with unprotected analogs show higher yields (15–20% improvement) in Pd-mediated reactions due to reduced side reactions .
Q. What advanced analytical methods characterize degradation products under physiological conditions?
Level: Advanced
Answer:
- TOF Mass Spectrometry : Fragmentation patterns (e.g., BO⁻/BO₂⁻ ions) reveal hydrolysis or oxidation products. Collision-induced dissociation (CID) at 10–1000 eV maps energy-dependent pathways .
- Surface Plasmon Resonance (SPR) : Quantifies boronic acid-diol interactions (e.g., with fructose or glycoproteins) to model metabolic stability .
- X-ray Crystallography : Resolves boroxine formation or ester intermediates in crystal lattices .
Q. How is the boronic acid moiety utilized in bioconjugation for targeted drug delivery?
Level: Advanced
Answer:
- Diol-Specific Binding : Forms stable esters with vicinal diols on glycoproteins (e.g., antibodies) for pH-responsive drug conjugates .
- Click Chemistry : Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) leverages boronic acid-azide interactions for biocompatible labeling .
- In Vivo Imaging : Fluorescent tags (e.g., BODIPY) linked via boronate esters enable real-time tracking in cellular models .
Q. What solvent systems optimize solubility for in vitro bioactivity assays?
Level: Basic
Answer:
- Polar Aprotic Solvents : DMSO or DMF (5–10 mM stock solutions) ensure solubility; dilute in PBS (≤1% DMSO) for cell-based assays to avoid cytotoxicity .
- Co-Solvent Systems : Ethanol/water (1:4 v/v) or PEG-400 enhance solubility for pharmacokinetic studies .
Q. What computational tools predict the compound’s interaction with biological targets?
Level: Advanced
Answer:
- Docking Simulations (AutoDock Vina) : Model binding to proteases (e.g., thrombin) via boronic acid’s reversible covalent inhibition .
- DFT Calculations : Analyze LUMO energies to predict electron-transfer reactivity in physiological environments .
- MD Simulations : Track boronate ester stability in lipid bilayers to assess membrane permeability .
Propiedades
IUPAC Name |
[3,5-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O6S/c1-12-10-14(18(22)23)11-13(2)15(12)27(24,25)20-8-6-19(7-9-20)16(21)26-17(3,4)5/h10-11,22-23H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVGCEDEXIQUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113745 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-12-4 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.